N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide
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Overview
Description
N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide is a complex organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring, a benzooxazole moiety, and halogenated phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura cross-coupling reaction, where 2-bromo-5-nitro furan is reacted with hydroxy phenyl boronic acids under microwave irradiation in the presence of palladium catalysts . This reaction is followed by further functionalization steps to introduce the benzooxazole moiety and the halogenated phenyl groups.
Industrial Production Methods
Industrial production of this compound may involve scalable carboxylation routes and the use of advanced catalytic systems to ensure high yield and purity. The process often requires stringent control of reaction conditions, including temperature, pressure, and the use of specific solvents and catalysts .
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: Reduction reactions can modify the nitro groups to amines.
Substitution: Halogenated phenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling, strong acids or bases for oxidation and reduction, and specific solvents like ethanol or dimethyl sulfoxide (DMSO) to facilitate the reactions .
Major Products
The major products formed from these reactions include various substituted furan derivatives, benzooxazole compounds, and halogenated aromatic compounds .
Scientific Research Applications
N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, its antibacterial activity could be attributed to the disruption of bacterial cell wall synthesis or interference with essential metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
2-Furoic acid: A simpler furan derivative with antibacterial properties.
Furan-2,5-dicarboxylic acid: Used in polymer production and has similar chemical reactivity.
Indole derivatives: Share structural similarities and have diverse biological activities.
Uniqueness
N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide is unique due to its combination of a furan ring, benzooxazole moiety, and halogenated phenyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H10BrClN2O3 |
---|---|
Molecular Weight |
417.6 g/mol |
IUPAC Name |
N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide |
InChI |
InChI=1S/C18H10BrClN2O3/c19-10-3-5-13(20)12(8-10)18-22-14-9-11(4-6-15(14)25-18)21-17(23)16-2-1-7-24-16/h1-9H,(H,21,23) |
InChI Key |
NJITYYKVEHVVBU-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=C(C=CC(=C4)Br)Cl |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=C(C=CC(=C4)Br)Cl |
Origin of Product |
United States |
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